molecular formula C21H30ClNO B3981107 1-(1-ethylcyclopentyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol hydrochloride

1-(1-ethylcyclopentyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol hydrochloride

Cat. No. B3981107
M. Wt: 347.9 g/mol
InChI Key: UBYXWBOPDYLRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethylcyclopentyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol hydrochloride, also known as SNC80, is a selective agonist of the delta-opioid receptor. It was first synthesized in the mid-1990s by a team of researchers led by Dr. Philip Portoghese at the University of Minnesota. Since then, SNC80 has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, and potential applications in medicine and research.

Mechanism of Action

1-(1-ethylcyclopentyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol hydrochloride selectively binds to the delta-opioid receptor, which is found in the brain and spinal cord. When it binds to this receptor, it activates a signaling pathway that leads to the release of endogenous opioids, such as enkephalins. These opioids then bind to other receptors in the brain and spinal cord, producing analgesic and other effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, this compound has been shown to produce a range of other biochemical and physiological effects. These include modulation of the immune system, regulation of body temperature, and modulation of the release of neurotransmitters such as dopamine and serotonin. This compound has also been shown to produce antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1-ethylcyclopentyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol hydrochloride in lab experiments is its selectivity for the delta-opioid receptor. This allows researchers to study the specific effects of delta-opioid receptor activation without the confounding effects of other opioid receptors. However, one limitation of this compound is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on 1-(1-ethylcyclopentyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol hydrochloride. One area of interest is the development of novel delta-opioid receptor agonists that are more potent and have longer half-lives than this compound. Another area of interest is the study of the role of delta-opioid receptor activation in the regulation of mood and behavior. Finally, there is interest in the development of delta-opioid receptor agonists as potential treatments for addiction and other neuropsychiatric disorders.

Scientific Research Applications

1-(1-ethylcyclopentyl)-1-phenyl-4-(1-pyrrolidinyl)-2-butyn-1-ol hydrochloride has been used extensively in scientific research to study the delta-opioid receptor and its role in pain management, addiction, and other physiological processes. One study found that this compound was effective in reducing pain in rats without producing the side effects associated with traditional opioid drugs. Another study showed that this compound could reduce the reinforcing effects of cocaine in rats, suggesting that it may have potential as a treatment for drug addiction.

properties

IUPAC Name

1-(1-ethylcyclopentyl)-1-phenyl-4-pyrrolidin-1-ylbut-2-yn-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO.ClH/c1-2-20(13-6-7-14-20)21(23,19-11-4-3-5-12-19)15-10-18-22-16-8-9-17-22;/h3-5,11-12,23H,2,6-9,13-14,16-18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYXWBOPDYLRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCC1)C(C#CCN2CCCC2)(C3=CC=CC=C3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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